6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Kinase inhibition Structure-Activity Relationship LRRK2

6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1152551-96-6, MF: C₉H₅ClN₄S, MW: 236.68) is a heterocyclic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine core with a chlorine atom at position 6 and a thiophen-3-yl substituent at position 3. This scaffold has been validated across multiple therapeutic programs as a kinase inhibitor framework, notably against LRRK2 (linked to Parkinson's disease), c-Met, Pim-1, and as bromodomain inhibitors targeting BRD4.

Molecular Formula C9H5ClN4S
Molecular Weight 236.68 g/mol
CAS No. 1152551-96-6
Cat. No. B1521605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS1152551-96-6
Molecular FormulaC9H5ClN4S
Molecular Weight236.68 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NN=C2C3=CSC=C3)Cl
InChIInChI=1S/C9H5ClN4S/c10-7-1-2-8-11-12-9(14(8)13-7)6-3-4-15-5-6/h1-5H
InChIKeyUIBXBZPWKNYOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1152551-96-6): Core Scaffold & Procurement Identity


6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1152551-96-6, MF: C₉H₅ClN₄S, MW: 236.68) is a heterocyclic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine core with a chlorine atom at position 6 and a thiophen-3-yl substituent at position 3 [1]. This scaffold has been validated across multiple therapeutic programs as a kinase inhibitor framework, notably against LRRK2 (linked to Parkinson's disease), c-Met, Pim-1, and as bromodomain inhibitors targeting BRD4 [2][3][4]. The compound serves as both a versatile synthetic intermediate—the 6-chloro position is a reactive handle for nucleophilic aromatic substitution or metal-catalyzed cross-coupling—and a direct screening candidate, positioned at the intersection of medicinal chemistry hit-to-lead campaigns and kinase-focused probe development [3].

Why 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Replaced by Common In-Class Analogs


The [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibits profound sensitivity to the nature and regiochemistry of the C3 substituent. Even subtle changes—such as shifting the thiophene attachment from the 2-position to the 3-position, or replacing thiophene with phenyl or pyridyl—can dramatically alter kinase selectivity, cellular potency, and physicochemical properties including lipophilicity and solubility [1][2]. In the LRRK2 inhibitor series, the C3 aryl/heteroaryl group dictates both wild-type and G2019S mutant potency and selectivity against off-target kinases, meaning that procurement of the wrong C3-substituted analog yields a different pharmacological profile entirely [1]. Likewise, in antitubulin programs, the C3 substituent directly controls antiproliferative IC50 values spanning three orders of magnitude (0.008 μM to >10 μM) across the same cell lines [3]. Generic substitution without matching the thiophen-3-yl regioisomer therefore risks irreproducible biological data and wasted screening resources.

6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine: Quantitative Differentiation Evidence


Regioisomeric Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Attachment Confers Distinct Kinase Inhibition Profiles

In the LRRK2 kinase inhibitor series from the EP2844660B1 patent, C3-substituent variation revealed that the thiophen-3-yl attachment provided a superior balance of biochemical potency and kinome selectivity compared to the thiophen-2-yl isomer [1]. The patent explicitly distinguishes between C3-thiophen-2-yl and C3-thiophen-3-yl congeners, with the latter conferring enhanced inhibitory activity against the G2019S mutant form of LRRK2 relative to wild-type, a therapeutically desirable selectivity profile for Parkinson's disease applications [2][3]. The 6-chloro handle on the target compound further enables downstream derivatization to fine-tune both potency and pharmacokinetic properties, a feature absent in analogs where the 6-position is already fully substituted [1][3].

Kinase inhibition Structure-Activity Relationship LRRK2

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Acceptor Profile vs. Phenyl and Pyridyl Analogs

The thiophen-3-yl substituent at C3 confers a distinct physicochemical signature compared to the phenyl analog (6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine, CAS 7190-80-9) and the pyridin-3-yl analog (6-chloro-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine, CAS 1094260-38-4) [1]. Based on computed properties from PubChem: the target compound has an XLogP3-AA of 2.0 with 4 hydrogen-bond acceptors (the sulfur atom in thiophene does not act as a strong H-bond acceptor) and a topological polar surface area (TPSA) of approximately 43 Ų [1]. The phenyl analog (C₁₁H₇ClN₄) has a higher carbon count and no heteroatom in the C3 ring, yielding increased lipophilicity. The pyridin-3-yl analog (C₁₀H₆ClN₅, MW 231.64) adds a fifth nitrogen atom, increasing H-bond acceptor count to 5 and raising TPSA, which can reduce membrane permeability and alter oral bioavailability parameters [2]. Among these three closely related 6-chloro series members, the thiophen-3-yl compound occupies a balanced lipophilic-hydrophilic space that is often favored for CNS drug discovery programs, including those targeting LRRK2 for Parkinson's disease [2].

Physicochemical properties Drug-likeness Medicinal chemistry

Synthetic Utility: The 6-Chloro Handle Enables Divergent Derivatization Unavailable in Pre-functionalized Analogs

The 6-chloro substituent on the target compound is explicitly utilized in the EP2844660B1 patent as a critical synthetic handle for generating diverse analog libraries [1]. According to the patent, the 6-chlorotriazolopyridazine intermediate—structurally identical to the target compound—can be elaborated via three distinct pathways: (i) nucleophilic displacement with thiols to form thioether-linked compounds, (ii) conversion to the 6-NH₂ analog by treatment with liquid ammonia under pressure, and (iii) metal-catalyzed cross-coupling (Buchwald or Chan-Lam reactions) to generate N-linked derivatives [1]. In contrast, analogs where the 6-position is already substituted with a methyl, aryl, or alkylthio group cannot support the same divergent derivatization strategy without de novo resynthesis of the entire scaffold [2]. The one-pot oxidative cyclization methodology using Me₄NBr/Oxone, described for 3-substituted triazolopyridazine synthesis, is compatible with the thiophen-3-yl aldehyde precursor and the 6-chloropyridazinohydrazine intermediate, enabling efficient, scalable preparation [3].

Synthetic chemistry Late-stage functionalization Library synthesis

Thiophene-Containing Triazolopyridazines Demonstrate Enhanced Antiproliferative Activity vs. Carbocyclic Aryl Analogs in MCF-7 Breast Cancer Models

A 2025 study of 3-aryl-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives against the MCF-7 breast carcinoma cell line demonstrates that thiophene-containing triazolopyridazines achieve GI50 values below 10 μg/mL, with the most potent compounds exhibiting low micromolar activity [1]. Compounds bearing furan and 2,5-dimethoxyphenyl substituents at the triazole ring showed the highest potency (GI50 < 10 μg/mL), while phenyl-substituted analogs with 4-methylphenyl or 4-isopropylphenyl groups showed only moderate activity with GI50 values of 77 μg/mL and 51 μg/mL, respectively [1]. The thiophene moiety contributes to enhanced π-stacking interactions with the EGFR kinase active site as confirmed by molecular docking against six cancer-relevant protein targets (PDB: 1E31, 1FDW, 1M17, 2W3L, 5GWK, 6CBZ) [1]. Separately, in the antitubulin series, 3,6-diaryl triazolopyridazine analog 4q (bearing a 3-amino-4-methoxyphenyl B-ring) demonstrated highly potent antiproliferative activity with IC50 values of 0.014, 0.008, and 0.012 μM against SGC-7901, A549, and HT-1080 cell lines, comparable to the reference standard CA-4 (IC50 = 0.009–0.012 μM) [2]. While the target compound 6-chloro-3-(thiophen-3-yl) itself has reported IC50 values in the low micromolar range against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines in commercial screening panels , direct head-to-head quantitative comparison against a structurally defined comparator under identical assay conditions is not available in the peer-reviewed literature.

Anticancer activity MCF-7 Thiophene SAR

Broad-Spectrum Target Engagement: Dual c-Met/Pim-1 Kinase Inhibition Achievable from Triazolopyridazine Scaffold

The triazolo[4,3-b]pyridazine scaffold has been validated as a privileged chemotype for dual c-Met/Pim-1 kinase inhibition in a 2024 study, where compound 4g demonstrated IC50 values of 0.163 ± 0.01 μM against c-Met and 0.283 ± 0.01 μM against Pim-1, outperforming the reference compound and derivative 4a [1]. This dual inhibition profile is significant because c-Met and Pim-1 represent complementary oncogenic targets: c-Met drives tumor cell proliferation, invasion, and metastasis, while Pim-1 promotes cell survival and resistance to apoptosis [1]. The 6-chloro substituent on the target compound serves as an attachment point for introducing the pharmacophoric elements required for dual c-Met/Pim-1 engagement, as delineated in the SAR from the dual inhibitor design study [2]. Earlier triazolopyridazine-based c-Met inhibitors have achieved single-digit nanomolar potency (e.g., AMG 337: c-Met IC50 = 1 nM; compound I: IC50 = 9.3 nM) [3], establishing the scaffold's capacity for high-affinity kinase engagement that can be tuned through substitution at the 6-position [2][3].

c-Met kinase Pim-1 kinase Dual inhibition

BRD4 Bromodomain Inhibition: Triazolopyridazine Derivatives with Micromolar IC50 Values and Validated Binding Modes via Co-Crystal Structures

A 2023 study in Scientific Reports established the [1,2,4]triazolo[4,3-b]pyridazine scaffold as a validated bromodomain inhibitor chemotype, with multiple derivatives demonstrating micromolar IC50 values against BRD4 BD1 [1]. Unlike many kinase-targeted applications of this scaffold, the bromodomain study provides high-resolution co-crystal structures of BD1 in complex with four selected triazolopyridazine inhibitors, revealing detailed binding modes including key interactions with the WPF motif (81WPF83) in the ZA loop and the conserved asparagine (Asn140) in the Kac binding pocket [1][2]. The study assessed more than thirty derivatives via in vitro AlphaScreen assay; compound activity clustered in the micromolar IC50 range (representative BD1 IC50 = 195.1 ± 14.2 nM for the most potent analog; others in the 9.6–17.1 μM range) [3]. The 6-chloro substituent on the target compound influences inhibitor orientation within the hydrophobic cavity through steric and electronic effects and can be strategically replaced to optimize interactions with BD2 vs. BD1 for isoform selectivity [1].

BRD4 bromodomain Epigenetic inhibition Co-crystal structure

Optimal Research & Procurement Application Scenarios for 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1152551-96-6)


LRRK2-Focused Parkinson's Disease Probe Development: G2019S Mutant-Selective Inhibitor Starting Point

Neuroscience drug discovery programs targeting LRRK2 for Parkinson's disease should prioritize this compound as a starting scaffold based on patent evidence demonstrating that the triazolopyridazine chemotype with C3-thiophene substitution achieves potent inhibition of both wild-type and G2019S mutant LRRK2 with unprecedented selectivity toward the disease-relevant mutant form [1]. The balanced XLogP3 of 2.0 and moderate TPSA (~43 Ų) predict favorable CNS penetration, a critical requirement for Parkinson's therapeutics that distinguishes the thiophen-3-yl compound from more polar pyridinyl analogs [2][3]. The 6-chloro handle enables systematic exploration of the solvent-exposed region to further optimize metabolic stability and off-target selectivity without altering the core kinase-binding pharmacophore.

Focused Kinase Inhibitor Library Synthesis: Single-Intermediate Diversification Strategy

Medicinal chemistry laboratories building focused kinase inhibitor libraries should procure this compound as a single versatile intermediate for divergent library synthesis. The 6-chloro position supports three distinct parallel derivatization pathways (thioether formation, amine displacement, and metal-catalyzed cross-coupling), enabling rapid generation of 50–100+ analogs from one core scaffold [1]. This strategy eliminates the need for independent 5-step core synthesis for each library member, reducing the effective procurement cost-per-analog by an estimated 70–80% relative to synthesizing each fully elaborated triazolopyridazine independently. The one-pot oxidative cyclization methodology using Me₄NBr/Oxone further supports scalable preparation of the core scaffold [2].

Dual c-Met/Pim-1 Oncology Inhibitor Design: Overcoming Kinase Bypass Resistance

Oncology programs facing c-Met inhibitor resistance mediated by Pim-1 kinase bypass signaling should evaluate this compound as a scaffold for dual c-Met/Pim-1 inhibitor design. The triazolopyridazine core has demonstrated capacity for sub-micromolar dual inhibition (compound 4g: c-Met IC50 = 0.163 μM, Pim-1 IC50 = 0.283 μM) [1]. The thiophen-3-yl group at C3 provides a favorable aromatic interaction surface for the c-Met hinge region, while the unsubstituted 6-chloro position can be derivatized to introduce Pim-1 selectivity elements. This dual-target approach directly addresses a documented failure mode of single-agent c-Met inhibitors in resistant tumor models [1][2].

BRD4 Bromodomain Chemical Probe Discovery: Structure-Enabled Design from Novel C3-Thiophene Substitution

Epigenetic drug discovery teams seeking novel BRD4 bromodomain inhibitors should incorporate this compound into screening cascades because the 3-(thiophen-3-yl) substitution pattern is absent from the published triazolopyridazine-BD1 co-crystal structure series [1]. The existing co-crystal structures of BD1 with four triazolopyridazine inhibitors provide a direct structural basis for predicting how the thiophene sulfur atom may engage the WPF motif (81WPF83) in the ZA loop and the adjacent hydrophobic cavity that distinguishes BD1 from BD2 [1][2]. The 6-chloro substituent can be replaced to fine-tune BD1 vs. BD2 isoform selectivity, a critical parameter for chemical probe development where BET family selectivity determines the interpretability of cellular phenotype data [1].

Quote Request

Request a Quote for 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.